1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)-

Overview

Description

MJ15 is a potent antagonist of the cannabinoid (CB) receptor CB1 (IC50 = 118.9 pM; Ki = 27.2 pM for rat CB1). It is selective for CB1 over CB2, exhibiting only 46% inhibition of CB2 at a concentration of 10 μM. MJ15 reverses (+)-WIN 55,212-2 inhibition of forskolin-induced cAMP accumulation in a dose-dependent manner in CHO cells expressing human CB1. MJ15 (40 mg/kg) reduces food intake and body weight gain in a rat model of diet-induced obesity. It also reduces body weight gain and white adipose accumulation in a mouse model of early onset diet-induced obesity.

MJ15 is a novel cannabinoid CB1 receptor selective antagonist. MJ15 also has a low affinity for rat cannabinoid CB2 receptor.

MJ-15 is a potent and selective antagonist of cannabinoid CB1 receptor.

Scientific Research Applications

Soil Microbiology

MJ15 has been studied for its effects on soil bacteria, specifically a strain known as Brevundimonas sp. MJ15 . The compound has been found to have a significant toxic effect on this bacterial population in the soil, affecting growth and biochemical parameters . This research is important for understanding the environmental impact of MJ15 and similar compounds.

Plasmid Preparation

MJ15 is used in plasmid preparation, a crucial process in scientific research for cloning, transferring, and manipulating genes . The choice of plasmid preparation size should be determined by the quantity and quality of plasmids required . MJ15 plays a pivotal role in this process.

Cannabinoid Research

MJ15 is a novel cannabinoid CB(1) receptor selective antagonist . It has a high affinity for rat cannabinoid CB(1) receptor, making it a valuable tool in cannabinoid research .

Laser Technology

MJ15 is used in the development of a compact hundred-picosecond fiber–solid hybrid laser source . This laser system has a simple and compact structure and has a power stability of 1.9% . The high pulse energy and beam quality of this hundred-picosecond laser are confirmed by latter theoretical simulation of copper laser ablation .

Material Jetting

Material Jetting (MJ) technology is an additive manufacturing method that selectively cures liquid photopolymer to build functional parts . MJ technology has increased in popularity and been adapted by different industries, ranging from biomedicine and dentistry to manufacturing and aviation .

Medical Cannabis Research

While not directly related to MJ15, the compound’s cannabinoid properties make it relevant in the broader context of medical cannabis research . The relaxation of scheduling laws globally has increased access to cannabis-based medicinal products (CBMPs), but there remains a lack of high-quality evidence surrounding their clinical effects .

Mechanism of Action

Target of Action

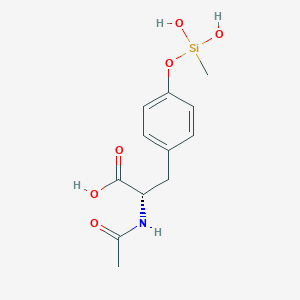

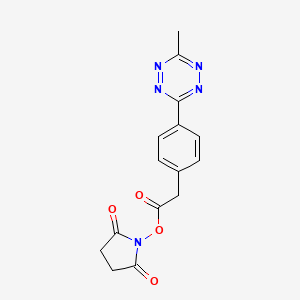

MJ15, also known as “N6MZ4N936N” or “5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide”, is a potent and selective antagonist of the CB1 receptor . The CB1 receptor is a G protein-coupled receptor located primarily in the central and peripheral nervous system. It is involved in various physiological processes, including appetite regulation, pain sensation, mood, and memory .

Mode of Action

As a CB1 receptor antagonist, MJ15 binds to the CB1 receptor with a Ki of 27.2 pM and an IC50 of 118.9 pM for rat CB1 receptors . By binding to the CB1 receptor, MJ15 blocks the action of endocannabinoids, which are naturally occurring substances in the body that activate CB1 receptors .

Biochemical Pathways

Given its role as a cb1 receptor antagonist, it is likely that mj15 affects the endocannabinoid system, which plays a crucial role in a wide range of physiological processes, including pain sensation, appetite, mood, and memory .

Result of Action

MJ15 exhibits potency in obesity and hyperlipidemia models . It has been shown to inhibit food intake and increase body weight in diet-induced obese rats and mice . This suggests that MJ15 may have potential therapeutic applications in the treatment of obesity and related metabolic disorders.

properties

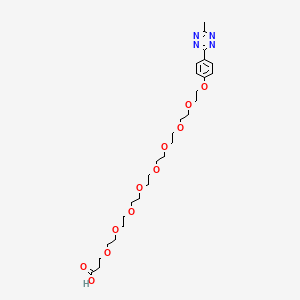

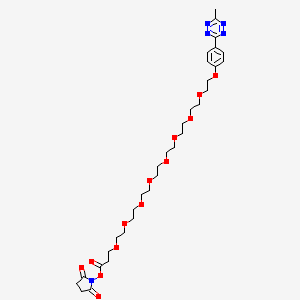

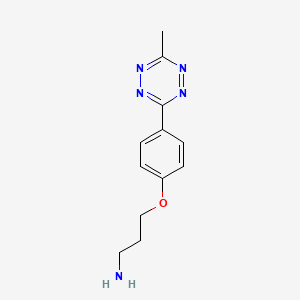

IUPAC Name |

5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl3N4O/c1-14-21(23(31)28-13-15-3-2-10-27-12-15)29-30(20-9-8-18(25)11-19(20)26)22(14)16-4-6-17(24)7-5-16/h2-12H,13H2,1H3,(H,28,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJEIKJFNEFJFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C(=O)NCC2=CN=CC=C2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrazole-3-carboxamide, 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridinylmethyl)- | |

CAS RN |

944154-76-1 | |

| Record name | MJ-15 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944154761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MJ-15 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N6MZ4N936N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary molecular target of MJ15?

A1: MJ15 acts as an antagonist of the cannabinoid receptor type 1 (CB1). [, ]

Q2: How does MJ15 interact with CB1 receptors?

A2: MJ15 binds to CB1 receptors and blocks the binding of agonists, preventing their downstream effects. [, , ]

Q3: Does MJ15 exhibit any agonistic activity at CB1 receptors?

A3: Research suggests MJ15 displays inverse agonistic activity at CB1 receptors. This means it not only blocks agonist binding but also reduces the receptor's basal activity. []

Q4: What are the downstream consequences of MJ15's antagonism of CB1 receptors?

A4: MJ15's antagonism of CB1 receptors has been shown to reverse some effects mediated by CB1 activation, including inhibition of electrically induced contractions in mouse vas deferens and guinea pig ileum smooth muscle. [] In a study on bladder function, MJ15 reversed the effects of a fatty acid amide hydrolase (FAAH) inhibitor, suggesting a role of CB1 in bladder hyperactivity. []

Q5: What is the molecular formula and weight of MJ15?

A5: The provided research papers do not explicitly mention the molecular formula or weight of MJ15. For accurate information, please refer to chemical databases or the primary literature on the synthesis and characterization of MJ15.

Q6: Is there any available spectroscopic data for MJ15?

A6: The provided research papers do not include spectroscopic data for MJ15. To access such information, please refer to chemical databases or publications focused on the structural characterization of this compound.

Q7: Are there studies investigating the pharmacokinetics of MJ15?

A7: The available research papers do not provide specific details on the absorption, distribution, metabolism, and excretion (ADME) of MJ15. Further pharmacokinetic studies are needed to understand its behavior in vivo.

Q8: What is the relationship between MJ15's dosage and its observed effects?

A8: While the research papers do not present comprehensive dose-response data, one study on bladder function observed differential effects of MJ15 at varying doses of the FAAH inhibitor URB937. [] This suggests a potential dose-dependent interaction between MJ15 and endocannabinoid levels.

Q9: What in vitro models have been used to investigate the biological activity of MJ15?

A9: Researchers have employed isolated tissue preparations, including mouse vas deferens and guinea pig ileum smooth muscle, to assess the antagonistic and inverse agonistic effects of MJ15 on CB1 receptors. []

Q10: Are there any animal models used to study MJ15's effects?

A10: One study utilized a rat model of cystitis to explore the impact of MJ15 on bladder function during inflammation. [] The study suggests the involvement of CB1 receptors in bladder hyperactivity during cystitis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(5-Chlorobenzo[d]thiazol-2-yl)phenoxy]-2-methylpropanoic acid](/img/structure/B609014.png)